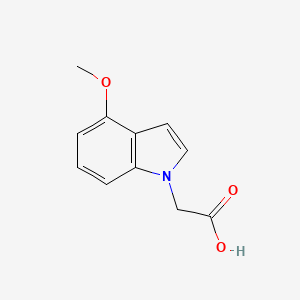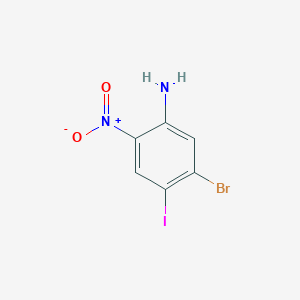![molecular formula C15H12Br2OS2 B2796533 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one CAS No. 400081-03-0](/img/structure/B2796533.png)
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one is a chemical compound with the molecular formula C15H12Br2O . It has a molecular weight of 368.07 . The compound is solid at room temperature and is stored in a dry environment .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound was prepared via a modified literature procedure . Triethylsilane was added dropwise to a stirring suspension of 1,3-bis(4-bromophenyl)-2-propen-1-one in trifluoroacetic acid under N2 at 0 C . The reaction mixture was stirred and slowly warmed to room temperature over 18 hours . The resulting white precipitate was filtered, taken up in dichloromethane, dried over anhydrous MgSO4, filtered, and residual solvent was removed in vacuo . The crude, oily product solidified upon standing over 48 hours . The waxy solid was recrystallized by dissolving in boiling hexanes and cooling . Vacuum filtration, washing with cold hexanes, and removal of residual solvent in vacuo afforded the title compound as a pale yellow solid .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two bromophenyl groups attached to a propan-2-one backbone . The InChI code for this compound is 1S/C15H12Br2O/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8H,9-10H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 368.07 .Applications De Recherche Scientifique
Bioremediation and Environmental Chemistry
Sulfur-containing compounds have been investigated for their potential in bioremediation processes, particularly in the degradation of environmental pollutants. For example, the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a known endocrine-disrupting chemical, has been explored. The study demonstrates the effectiveness of laccase hosted in reverse micelles for the oxidative degradation of hydrophobic phenols, highlighting the potential of sulfur-containing systems in enhancing the biodegradability of environmental pollutants (Chhaya & Gupte, 2013).
Synthetic Chemistry and Materials Science
Sulfur-containing ligands and intermediates play a critical role in the synthesis of complex molecular architectures and materials. Research has elucidated new synthetic pathways to sulfur-containing compounds and their intermediates, offering insights into their structural characterization and the mechanisms of their formation (Simmons, Pickett, & Wright, 2011). These findings are crucial for the development of novel materials and catalysts with enhanced properties.
Crystallography and Structural Analysis
The study of crystal structures of compounds containing sulfur atoms reveals information about their conformational behavior and intermolecular interactions. Such insights are valuable for the design of materials with specific physical and chemical properties. For example, the analysis of bis(dimethylstibanyl)oxane and -sulfane offers a deeper understanding of the molecular packing and bonding situation in related compounds, providing a foundation for the development of new materials with desired characteristics (Breunig et al., 2000).
Safety and Hazards
The safety information for 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Propriétés
IUPAC Name |
1,3-bis[(4-bromophenyl)sulfanyl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2OS2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCVEGOHZULOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)CSC2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2796451.png)


![2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2796454.png)
![3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2796456.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)
![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2796460.png)

![6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2796462.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2796468.png)
![4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride](/img/structure/B2796469.png)
![3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2796471.png)
![N-Ethyl-N-[2-oxo-2-[4-(pyridin-3-ylamino)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2796473.png)